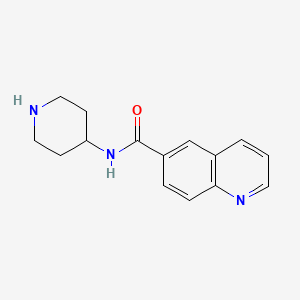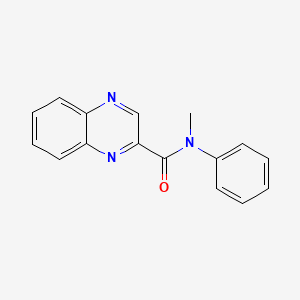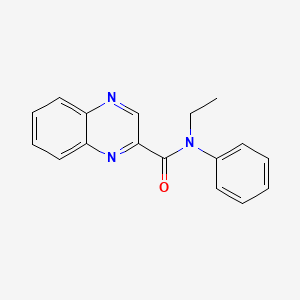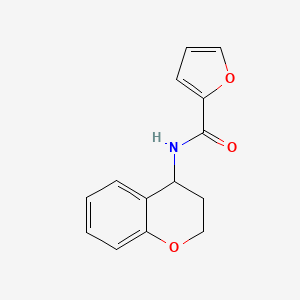![molecular formula C13H13ClN2O B7458193 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone, also known as CPE, is a chemical compound that has been widely studied for its potential applications in scientific research. CPE is a pyrazolone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mecanismo De Acción
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone's mechanism of action as a COX-2 inhibitor is thought to involve the binding of the compound to the active site of the enzyme. This results in the inhibition of prostaglandin synthesis, which can help to reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its COX-2 inhibitory activity, 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been found to exhibit a range of other biochemical and physiological effects. For example, 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been shown to have antioxidant properties, which can help to protect cells against oxidative stress. 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has also been found to have antitumor activity, making it a potential candidate for use in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone in lab experiments is its selective COX-2 inhibitory activity, which can help to reduce the risk of gastrointestinal side effects. Additionally, 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been found to be relatively stable and easy to synthesize, making it a convenient compound to work with. However, one limitation of using 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are a number of potential future directions for research involving 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone. One area of interest is its potential use in the treatment of cancer, given its antitumor activity. Additionally, further research could explore the potential of 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone as a treatment for inflammatory conditions such as arthritis. Finally, there is potential for the development of new COX-2 inhibitors based on the structure of 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone, which could have improved selectivity and efficacy.
Métodos De Síntesis
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylidene-malononitrile with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone, which can then be purified using standard techniques such as recrystallization.
Aplicaciones Científicas De Investigación
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been found to have a number of potential applications in scientific research. One area of interest is its potential use as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been shown to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the production of protective prostaglandins in the stomach. This makes 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone a potentially safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that can cause gastrointestinal side effects.
Propiedades
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-13(10(2)17)8-16(15-9)7-11-4-3-5-12(14)6-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGJDGYHIWKDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)







![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)